methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group is synthesized through cyclization reactions, often involving the use of strong bases or catalysts.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, commonly using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the ester group, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(1r,3r)-3-amino-cyclobutyl]-1H-1,2,3-triazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclopropyl]-1H-1,2,3-triazole-4-carboxylate: Features a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring, a cyclobutyl group, and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H20N4O4 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)14-8-5-9(6-8)17-7-10(15-16-17)11(18)20-4/h7-9H,5-6H2,1-4H3,(H,14,19) |
InChI Key |
KBTNMBBOEBTEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.